molecular formula C11H14N6OS2 B251167 N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea

N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea

Cat. No.: B251167
M. Wt: 310.4 g/mol
InChI Key: YUTQTHCFEOCOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea typically involves the condensation of thiophene-2-carboxylic acid with a suitable amine and a tetrazole derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using halogens (e.g., bromine) in the presence of a catalyst.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H14N6OS2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C11H14N6OS2/c1-2-3-6-17-15-10(14-16-17)13-11(19)12-9(18)8-5-4-7-20-8/h4-5,7H,2-3,6H2,1H3,(H2,12,13,15,18,19)

InChI Key

YUTQTHCFEOCOMZ-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=CS2

Canonical SMILES

CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.